2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-
Overview
Description
2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- is a heterocyclic organic compound It is characterized by a pyranone ring structure with various substituents, including a methoxy group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethoxyphenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without the methoxy and dimethoxyphenyl groups.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Another analog with different substituents on the pyranone ring.
Uniqueness
The presence of the methoxy and dimethoxyphenyl groups in 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRDULCMRSYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309658 | |
Record name | 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-14-8 | |
Record name | 11-Methoxyyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2743-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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